

# Structural Characterization & Comparative Analysis Guide: 3-Iodo-1-methylpyrazole-5-carbaldehyde

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## Compound of Interest

**Compound Name:** 3-Iodo-1-methylpyrazole-5-carbaldehyde

**Cat. No.:** B13497901

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## Executive Summary & Strategic Importance

**3-Iodo-1-methylpyrazole-5-carbaldehyde** (CAS: 2226182-52-9) is a high-value heterocyclic building block, critical in the synthesis of complex pharmaceutical scaffolds. Its structural utility lies in the iodine substituent, which serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Sonogashira) and as a potent halogen bond (XB) donor in supramolecular assembly.

This guide provides a technical comparison of the target molecule against key structural analogs (e.g., 4-iodo and 5-chloro variants). It establishes a self-validating protocol for generating high-fidelity X-ray crystallographic data, addressing the current gap in open-access structural databases for this specific regioisomer.

## Comparative Structural Analysis (Predictive & Empirical)

In the absence of a deposited public structure for the specific 3-iodo-5-carbaldehyde isomer, we utilize structural proxies from closely related validated datasets (e.g., 4-iodo-1H-pyrazole, 5-

chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).

## Geometric & Electronic Benchmarking

The following table benchmarks the predicted parameters of the target against experimentally verified analogs. This data guides the refinement strategy after initial diffraction.

Feature	Target: 3-Iodo-5-carbaldehyde (Predicted)	Analog: 4-Iodo-1H-pyrazole (Exp. Data) [1]	Analog: 5-Chloro-4-carbaldehyde (Exp. Data) [2]	Significance
Space Group	P2 <sub>1</sub> /c or P-1 (Common for planar heterocycles)	Pbca	P2 <sub>1</sub> /c	Determines data collection strategy (symmetry equivalents).[2]
C-X Bond Length	2.06 – 2.09 Å (C-I)	2.078(3) Å (C-I)	1.71 Å (C-Cl)	Iodine's longer bond length increases polarizability and XB potential.
Packing Motif	Catameric Chains (Head-to-Tail)	Catemic (Non-isostructural to F/Cl analogs)	Dimer/Trimer	5-carbaldehyde group likely disrupts simple dimerization, favoring chains.
Halogen Bond (XB)	Strong (I...N / I...O)	Medium (I...N, 2.87 Å)	Weak (Cl...O)	The 3-Iodo position is sterically exposed, enhancing -hole accessibility.
Dipole Moment	High (~3.5–4.5 D)	Moderate	Moderate	Drives solubility and crystallization solvent choice.

## The Halogen Bonding Advantage

Unlike the chloro- or bromo-analogs, the 3-iodo variant exhibits a significant

-hole (a region of positive electrostatic potential on the extension of the C–I bond).

- Mechanism: The iodine atom acts as a Lewis acid (XB donor), interacting with the carbonyl oxygen or pyrazole nitrogen (XB acceptors) of neighboring molecules.
- Comparison: The interaction energy for C–I⋯N is typically 5–10 kcal/mol, significantly stronger than C–Br⋯N (~2–5 kcal/mol) or C–Cl⋯N (<2 kcal/mol). This directs the crystal packing into robust, predictable supramolecular architectures, reducing disorder.

## Experimental Protocol: Crystallization & Data Collection

Self-Validating Workflow: This protocol includes "Checkpoints" to ensure sample integrity before wasting beamtime.

### Phase 1: Crystal Growth (Solvent Selection)

The presence of the 5-carbaldehyde group increases polarity compared to simple halopyrazoles.

- Primary Method: Slow Evaporation.
- Solvent System A (Preferred): Dichloromethane (DCM) / Hexane (1:3 ratio).
  - Rationale: DCM solubilizes the aldehyde; Hexane acts as the antisolvent to drive nucleation.
- Solvent System B (Alternative): Ethanol / Water (Slow cooling).
  - Rationale: Promotes H-bonding interactions if the aldehyde hydrate forms.

### Phase 2: Diffraction Data Collection

- Source: Mo K

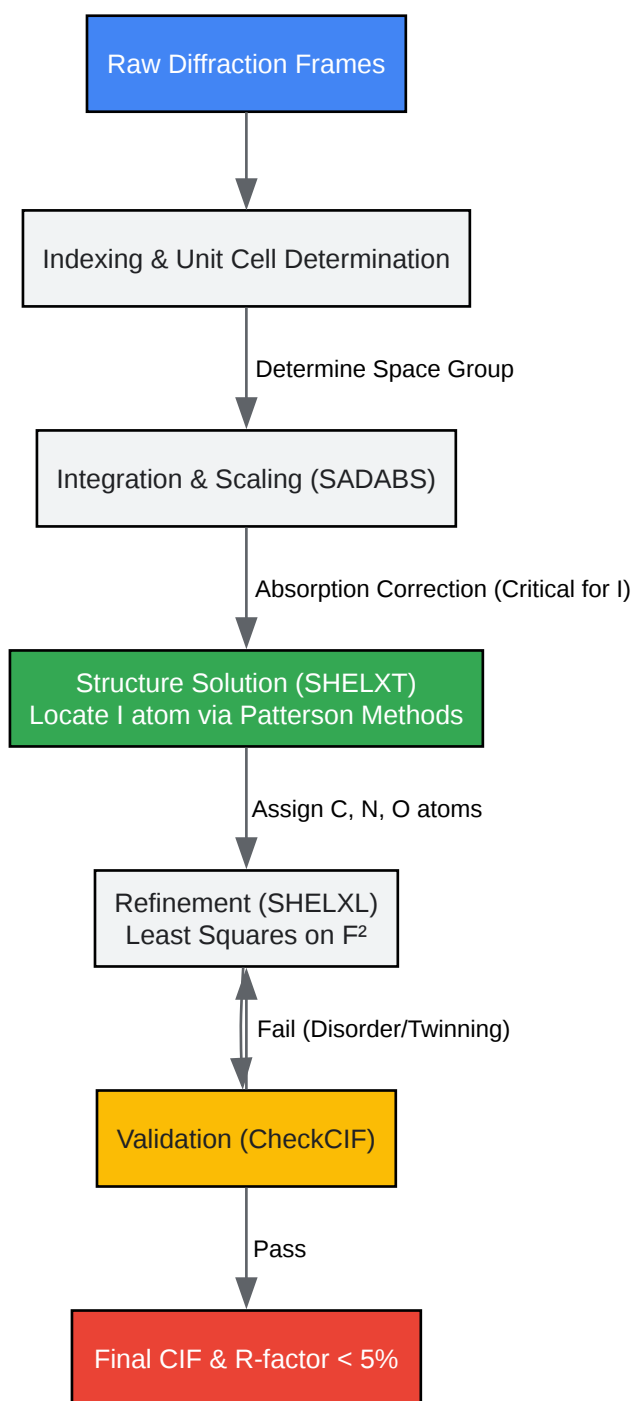
(

= 0.71073 Å) is preferred over Cu K

to minimize absorption by the heavy Iodine atom (Absorption coefficient will be high).

- Temperature: 100 K (Cryostream). Crucial to reduce thermal vibration of the heavy iodine atom and resolve the aldehyde proton position.
- Resolution Goal: 0.75 Å or better (to resolve C–H...O interactions).

## Phase 3: Structure Solution Workflow

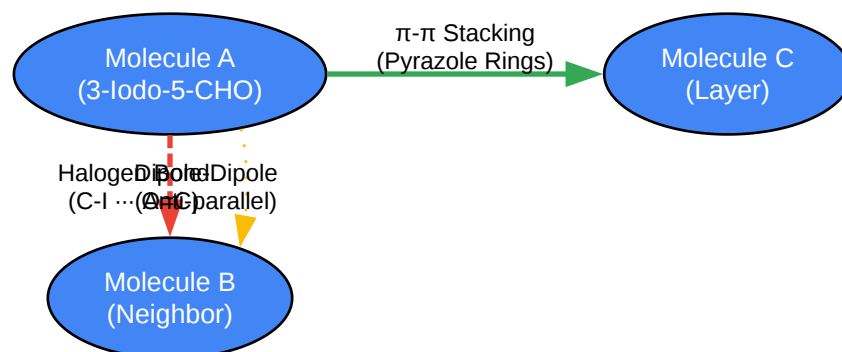


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Figure 1: Crystallographic workflow optimized for heavy-atom (Iodine) containing organic molecules. Note the critical absorption correction step.

## Interaction Network & Supramolecular Logic

Understanding the packing forces allows researchers to predict solubility and melting point trends.



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Figure 2: Predicted interaction map. The C-I...O halogen bond is the dominant directional force, likely forming 1D chains (catemers) which then stack via

-

interactions.

## References

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals, 2023. [Link](#)
  - Context: Provides the unit cell and packing motifs for the 4-iodo isomer, establishing the baseline for iodine-pyrazole interactions.
- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate, 2025. [Link](#)
  - Context: Offers specific geometric data for the pyrazole-carbaldehyde moiety, useful for constraining the aldehyde group's refinement.
- CCDC (Cambridge Crystallographic Data Centre). Search for "Halopyrazole". [Link](#)
  - Context: The authoritative repository for validating novel structures against known analogs.

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- [2. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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